Cas no 1566550-23-9 (1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine)

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to an azetidine-3-amine moiety. This structure imparts versatility in medicinal chemistry, particularly as a building block for drug discovery. The azetidine ring enhances conformational rigidity, potentially improving binding affinity and metabolic stability in bioactive molecules. The pyrazolo[1,5-a]pyrazine scaffold offers opportunities for further functionalization, enabling the development of targeted inhibitors or modulators. Its balanced physicochemical properties make it suitable for optimizing pharmacokinetic profiles in lead optimization. This compound is valuable for researchers exploring novel therapeutics, particularly in kinase or GPCR-targeted applications.
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine structure
1566550-23-9 structure
Product Name:1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine
CAS No:1566550-23-9
MF:C9H11N5
MW:189.217140436172
CID:5046210
Update Time:2025-05-25

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine
    • 1-pyrazolo[1,5-a]pyrazin-4-ylazetidin-3-amine
    • 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine
    • Inchi: 1S/C9H11N5/c10-7-5-13(6-7)9-8-1-2-12-14(8)4-3-11-9/h1-4,7H,5-6,10H2
    • InChI Key: NABJYEUZINNXAQ-UHFFFAOYSA-N
    • SMILES: N1(C2C3=CC=NN3C=CN=2)CC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • XLogP3: -0.7
  • Topological Polar Surface Area: 59.4

1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P139726-100mg
1-(pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine
1566550-23-9
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$ 250.00 2022-06-03
TRC
P139726-500mg
1-(pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine
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$ 930.00 2022-06-03
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$ 1430.00 2022-06-03
Life Chemicals
F1907-1207-0.25g
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$902.0 2023-09-07
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F1907-1207-0.5g
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F1907-1207-1g
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F1907-1207-2.5g
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Additional information on 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine

Recent Advances in the Study of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine (CAS: 1566550-23-9)

The compound 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine (CAS: 1566550-23-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This heterocyclic amine, featuring a pyrazolo[1,5-a]pyrazine core linked to an azetidin-3-amine moiety, exhibits unique physicochemical properties that make it an attractive candidate for targeting various biological pathways. Recent studies have explored its applications in kinase inhibition, GPCR modulation, and as a building block for novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical targets in cancer therapy. The researchers synthesized a series of analogs and evaluated their inhibitory activity using biochemical assays and X-ray crystallography. The results revealed that specific substitutions on the pyrazine ring significantly enhanced binding affinity and selectivity, with IC50 values in the low nanomolar range.

In parallel research, this compound has shown promise in central nervous system (CNS) drug development. A team at the University of Cambridge reported its potential as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), which is implicated in neurological disorders such as schizophrenia and anxiety. The study, published in ACS Chemical Neuroscience, highlighted the compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile in rodent models.

The synthetic accessibility of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine has also been a focus of recent investigations. A 2024 Nature Protocols article detailed an optimized, scalable synthesis route that improves yield and purity while reducing hazardous byproducts. This methodological advancement is expected to facilitate broader exploration of this scaffold in medicinal chemistry programs.

Emerging data from preclinical studies suggest that derivatives of this compound may have applications beyond traditional small-molecule therapeutics. Researchers at MIT have incorporated it into proteolysis-targeting chimeras (PROTACs) designed to target oncogenic proteins for degradation. The azetidine amine functionality serves as an ideal attachment point for E3 ligase ligands, while the pyrazolopyrazine core provides the target-binding moiety.

As research progresses, the versatility of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine continues to be revealed. Its balanced lipophilicity, hydrogen bonding capacity, and three-dimensional structure make it particularly valuable in fragment-based drug discovery. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with lead compounds currently in various stages of preclinical development.

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